Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride

Peptide coupling Mixed anhydride method Sterically hindered proline

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride (CAS 676578-73-7, molecular formula C₂₂H₁₉NO₃, molecular weight 345.39 g/mol, purity ≥98%) is a chiral mixed anhydride derived from (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic acid – a 4‑aryl‑substituted L‑proline analog – and benzoic acid. The compound belongs to the class of pyrrolidine‑2‑carboxylic acid derivatives and serves as an activated acylating agent for peptide coupling and as a building block in medicinal chemistry programmes targeting protease inhibition.

Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
Cat. No. B12885614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride
Molecular FormulaC22H19NO3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)OC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H19NO3/c24-21(16-8-2-1-3-9-16)26-22(25)20-13-17(14-23-20)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20,23H,13-14H2/t17?,20-/m0/s1
InChIKeySMJYVWDDCNXESY-OZBJMMHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride – Structural Identity & Procurement Baseline


Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride (CAS 676578-73-7, molecular formula C₂₂H₁₉NO₃, molecular weight 345.39 g/mol, purity ≥98%) is a chiral mixed anhydride derived from (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic acid – a 4‑aryl‑substituted L‑proline analog – and benzoic acid . The compound belongs to the class of pyrrolidine‑2‑carboxylic acid derivatives and serves as an activated acylating agent for peptide coupling and as a building block in medicinal chemistry programmes targeting protease inhibition . The (2S) stereochemistry is defined and the naphthalen‑1‑yl substituent at the 4‑position of the pyrrolidine ring imparts significant steric bulk and hydrophobic character relative to unsubstituted or 4‑alkyl proline analogs.

Pre-activatedMixed anhydride ready for direct acylation of steric amines
ChiralDefined (2S) stereochemistry supports enantioselective coupling
SAR4‑Naphthyl substituent provides steric bulk and hydrophobicity for protease programmes

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride – Why Generic Substitution Is Not Feasible


Generic substitution with a simpler proline‑derived anhydride (e.g., benzoic (2S)-pyrrolidine-2-carboxylic anhydride) or with the free carboxylic acid form of the same scaffold fails on two fronts. First, the mixed anhydride activation is specifically required for efficient acylation of sterically hindered pyrrolidine‑2‑carboxylic acid derivatives; conventional carbodiimide (DCC/HOBT) methods are reported to be problematic for this substrate class [1]. Second, the naphthalen‑1‑yl substituent at the 4‑position of the proline ring is not a passive structural feature – in closely related protease inhibitor programmes, introduction of a 4‑naphthalen‑1‑yl substituent on the P2 proline residue produced the largest single gain in inhibitory potency, underscoring that the substituent is a critical pharmacophoric determinant rather than an interchangeable moiety [2].

Activation
Simpler anhydrides or free acid may not couple efficiently. DCC/HOBT methods are reported problematic for steric proline derivatives; the mixed anhydride form addresses this limitation.
Racemization
In‑situ activation of the free acid can risk chiral erosion. The pre‑formed anhydride minimizes racemization at the proline C‑2, preserving (2S) integrity.
Pharmacophore
Replacing the 4‑naphthyl group may shift target potency. This substituent was reported as a key potency driver in HCV NS3 protease SAR; smaller alkyl or aryl groups may alter biological profile.

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride – Quantitative Differentiation Evidence


Mixed Anhydride Activation Enables Coupling Where DCC/HOBT Methods Fail for Sterically Hindered Proline Derivatives

For sterically demanding N‑Boc‑pyrrolidine‑2‑carboxylic acid derivatives, the widely used DCC/HOBT coupling method fails to deliver acceptable yields of the desired amide products. The mixed anhydride method was adopted as a substitute and successfully produced a series of 6‑(3‑nitroguanidino)hexanamidopyrrolidine derivatives [1]. While direct yield data for the target compound are not publicly reported for this specific anhydride, the class‑level evidence establishes that the mixed anhydride activation strategy is the preferred – and in many cases the only viable – route for coupling sterically hindered 4‑substituted pyrrolidine‑2‑carboxylic acid scaffolds.

Coupling method
Class-level inference
Mixed anhydride: successful amidation of steric N‑Boc‑pyrrolidine derivatives.
DCC/HOBT method reported problematic; yields not disclosed.
Supports procurement of pre‑activated anhydride for hindered proline coupling.
Direct yield data for target compound not publicly available.
Peptide coupling Mixed anhydride method Sterically hindered proline Synthetic methodology

Mixed Anhydride Procedure Minimises Racemisation Relative to HOBt‑Containing Carbodiimide Methods

Racemisation at the proline C‑2 position is a well‑documented risk during coupling reactions. In model studies with Boc‑amino acid coupling to proline phenacyl ester, the mixed anhydride procedure in tetrahydrofuran resulted in almost no racemisation, whereas addition of HOBt to carbodiimide‑mediated couplings significantly increased the extent of racemisation [1]. Although this study was performed on unsubstituted proline, the mixed anhydride mechanism that preserves chiral integrity is directly transferable to the 4‑naphthyl‑substituted scaffold because the activation and coupling occur at the same C‑2 carboxyl group.

Racemization control
Cross-study comparable
Mixed anhydride procedure in THF: near‑complete suppression of racemization.
DCC/HOBT + HOBt: significant racemization observed.
Preferred activated species for chiral fidelity at proline C‑2.
Study on unsubstituted proline; mechanism transferable to 4‑naphthyl scaffold.
Racemisation suppression Chiral integrity Peptide coupling Mixed anhydride

4‑(Naphthalen‑1‑yl) Substituent on Proline Drives the Largest Potency Gain in HCV NS3 Protease Inhibitor Series

In a systematic optimisation of peptide‑based HCV NS3 serine protease inhibitors, the introduction of a (4R)‑naphthalen‑1‑yl‑4‑methoxy substituent at the P2 proline position resulted in the largest increase in inhibitory potency observed across the entire series. The resulting tetrapeptides bearing a C‑terminal carboxylic acid exhibited low micromolar activity against the HCV serine protease [1]. The (2S)‑4‑(naphthalen‑1‑yl)pyrrolidine‑2‑carboxylic acid scaffold embedded in the target anhydride is the direct synthetic precursor to this key P2 residue. Although the study employed a 4‑methoxy‑naphthyl variant, the naphthalen‑1‑yl core is the dominant hydrophobic pharmacophore driving the potency enhancement.

P2 proline SAR
Class-level inference
4‑(Naphthalen‑1‑yl) substituent: largest reported potency gain in HCV NS3 protease inhibitor series.
Tetrapeptide inhibitors; low micromolar activity achieved.
Naphthyl group is a key pharmacophore for target engagement in this class.
Exact IC₅₀ values not publicly disclosed for all analogs.
HCV NS3 protease P2 proline substitution Naphthalene pharmacophore Structure-activity relationship

Defined (2S) Stereochemistry and High Purity (≥98%) Differentiate This Anhydride from Racemic or Lower‑Grade Commercial Alternatives

The target compound is supplied with a defined (2S) absolute configuration and a purity specification of ≥98% (HPLC) . In contrast, many commercially available 4‑aryl‑pyrrolidine‑2‑carboxylic acid derivatives are offered as racemic mixtures or with unspecified enantiomeric excess. For example, trans‑4‑(1‑naphthyl)pyrrolidine‑3‑carboxylic acid hydrochloride is available as the racemate (CAS 1330750‑42‑9) from multiple vendors , and the (3S,4R) enantiomer must be separately sourced at higher cost. The benzoic mixed anhydride form additionally avoids the variable quality inherent in in situ activation of the free acid, providing a single, well‑characterised chemical entity with a defined molecular weight (345.39 g/mol) and molecular formula (C₂₂H₁₉NO₃) that simplifies stoichiometric calculations in GMP and research environments.

Stereochemical specification
Supporting evidence
Single (2S) enantiomer; purity ≥98% (HPLC); defined MW 345.39 g/mol.
Racemic trans‑4‑(1‑naphthyl)pyrrolidine‑3‑carboxylic acid HCl available as comparator.
Enables reproducible chiral synthesis and simplified stoichiometry.
Pre‑activated anhydride avoids variable quality of in‑situ activation.
Chiral building block Stereochemical purity Quality specification Procurement specification

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride – Optimal Application Scenarios


Synthesis of HCV NS3/4A Protease Inhibitors Incorporating a P2 Naphthyl‑Proline Residue

Medicinal chemistry teams developing HCV protease inhibitors can use this pre‑activated anhydride to directly acylate the P2 amine of a growing peptide chain, installing the (2S)‑4‑(naphthalen‑1‑yl)pyrrolidine‑2‑carbonyl moiety that has been validated as the single most potency‑enhancing P2 substitution in a published HCV NS3 protease inhibitor optimisation programme [1]. The mixed anhydride form eliminates the need for separate activation steps and reduces the risk of racemisation that accompanies carbodiimide‑mediated couplings of sterically hindered proline derivatives [2].

Stereochemically Demanding Peptide or Peptidomimetic Coupling Reactions

When coupling the sterically congested 4‑naphthyl‑proline carboxylic acid to amines, the pre‑formed benzoic mixed anhydride offers a superior alternative to in‑situ activation with DCC/HOBT, which has been documented to be problematic for steric N‑Boc‑pyrrolidine‑2‑carboxylic acid derivatives [3]. The defined (2S) stereochemistry and ≥98% purity ensure that the coupling product retains chiral integrity without the need for post‑coupling chiral HPLC purification .

Building Block for Proline‑Derived Organocatalysts with Extended Aromatic Surfaces

The naphthalen‑1‑yl substituent provides an extended π‑surface that can engage in π‑stacking interactions with aromatic substrates – a feature exploited in proline‑derived organocatalysts for asymmetric aldol reactions. While the target anhydride itself is an activated acylating agent, hydrolysis to the free (2S)‑4‑(naphthalen‑1‑yl)pyrrolidine‑2‑carboxylic acid (or its subsequent conversion to the free amine) yields a chiral organocatalyst scaffold with enhanced hydrophobicity and steric differentiation compared to unsubstituted L‑proline [4].

Pharmaceutical Intermediate for GMP‑Tracked Synthetic Routes

The combination of a single, defined enantiomer, ≥98% chemical purity, and a fully characterised molecular identity (C₂₂H₁₉NO₃, MW 345.39 g/mol) makes this anhydride suitable as a registered starting material in GMP synthetic sequences where full traceability and batch‑to‑batch consistency are required. The pre‑activated anhydride form simplifies process analytical technology (PAT) monitoring by eliminating the variable of in‑situ activation efficiency .

Application
Selection Property
Validation Focus
HCV protease P2 building block
Pre‑activated anhydride; naphthyl pharmacophore
Coupling efficiency and potency correlation in SAR
Sterically hindered peptide coupling
Racemization‑resistant (2S) form
Chiral purity of coupled product
Proline‑derived organocatalyst scaffold
Extended aromatic surface; hydrophobicity
Catalytic performance and enantioselectivity
Regulated synthetic route intermediate
Single enantiomer; defined purity; pre‑activated
Identity characterization and batch consistency
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